molecular formula C34H31F3N2O2 B610841 (2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile CAS No. 796854-35-8

(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile

Cat. No. B610841
CAS RN: 796854-35-8
M. Wt: 556.6292
InChI Key: JZPONCMNBSEYQW-MOJIJOCKSA-N
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Description

SIM-688, also known as WAY-204688, is an estrogen receptor agonist and NF-κB inhibitor potentially for the treatment of rheumatoid arthritis. Preservation of mucosal weight and prevention of histopathologic changes were observed with the administration of WAY-204688. Similar findings were observed in a cecal ligation and puncture model with WAY-204688 and a related compound WAY-169916. These results indicate that oral administration of these pathway-selective ER ligands preserved gastrointestinal barrier function and improve outcome in experimental models of systemic infection and inflammation. These agents may prove to be useful clinically as a novel treatment strategy for severe sepsis.

Scientific Research Applications

  • The synthesis of 9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles, which are derivatives of 1H-benzo[f]chromene, is explored for potential use in medicinal chemistry (El-Agrody et al., 2002).

  • The synthesis of a carbon-14-labeled isotopomer of 6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol HCL salt, a novel selective estrogen receptor modulator (SERM), demonstrates the use of similar compounds in the development of pharmaceutical agents (Kuo, Clodfelter, & Priest, 2007).

  • The study of methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives explores their selective binding and activity at the sigma(1) receptor, indicating potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).

  • Research into the tuning of optical properties and enhancing solid-state emission of poly(thiophene)s through molecular control demonstrates the application of such compounds in materials science, specifically in the development of photophysical materials (Li, Vamvounis, & Holdcroft, 2002).

  • The synthesis of new carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8 highlights the use of similar compounds in medical imaging technologies (Wang et al., 2008).

properties

IUPAC Name

(2S)-2-[(S)-(2-methoxyphenyl)-naphthalen-1-ylmethyl]-2-methyl-3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31F3N2O2/c1-33(22-38,32(40)39-19-17-23(18-20-39)25-11-7-12-26(21-25)34(35,36)37)31(29-14-5-6-16-30(29)41-2)28-15-8-10-24-9-3-4-13-27(24)28/h3-16,21,23,31H,17-20H2,1-2H3/t31-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPONCMNBSEYQW-CQTOTRCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C#N)([C@H](C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336370
Record name (2R)-2-((S)-(2-Methoxyphenyl)-(1-naphthyl)methyl)-2-methyl-3-oxo-3-(4-(3-(trifluoromethyl)phenyl)-1-piperidyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile

CAS RN

796854-35-8
Record name WAY-204688
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796854358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-((S)-(2-Methoxyphenyl)-(1-naphthyl)methyl)-2-methyl-3-oxo-3-(4-(3-(trifluoromethyl)phenyl)-1-piperidyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-204688
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT9VF4MW6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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